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  • Product: 1-(Piperidin-4-yl)cyclobutan-1-ol
  • CAS: 1895467-61-4

Core Science & Biosynthesis

Foundational

Crystallographic Anatomy and X-ray Diffraction Analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol

Executive Summary 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4) is a highly versatile building block utilized in modern medicinal chemistry. The molecule combines a basic piperidine pharmacophore with a stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4) is a highly versatile building block utilized in modern medicinal chemistry. The molecule combines a basic piperidine pharmacophore with a sterically demanding, conformationally restricted cyclobutanol moiety. Determining its exact three-dimensional solid-state structure via Single-Crystal X-ray Diffraction (SCXRD) is critical for structure-based drug design, as the spatial orientation of its hydrogen-bond donors and acceptors directly dictates its binding affinity in biological targets. This technical guide establishes the fundamental structural logic, expected crystallographic parameters, and a self-validating experimental workflow for the SCXRD analysis of this compound.

Structural Logic & Conformational Dynamics

To successfully solve and refine the crystal structure of 1-(Piperidin-4-yl)cyclobutan-1-ol, one must first understand the thermodynamic and geometric forces driving its solid-state conformation.

The Piperidine Pharmacophore

In the crystalline state, the piperidine ring universally adopts a chair conformation to minimize steric repulsion. The cyclobutanol substituent at the C4 position will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial clashes with the axial protons of the piperidine ring. Precise measurements of piperidine derivatives via X-ray crystallography demonstrate that this chair conformation is highly conserved, with standard C-N bond lengths of approximately 1.47 Å[1].

Cyclobutanol Ring Puckering

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[2]. To relieve the severe torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds, the cyclobutane ring deviates from planarity and adopts a puckered conformation .

  • Causality: While puckering slightly increases the angle strain (reducing the C-C-C bond angles below 90°), the massive reduction in torsional strain makes the puckered state thermodynamically favorable. The expected puckering angle (dihedral angle) is between 25° and 30°. Furthermore, the C-C bond lengths in the cyclobutane ring are elongated (typically 1.55–1.56 Å) compared to standard alkanes (1.54 Å) due to transannular 1,3-non-bonding repulsions[2].

Intermolecular Hydrogen Bonding Networks

The molecule possesses two potent hydrogen-bonding sites: a secondary amine (N-H) on the piperidine ring and a tertiary alcohol (O-H) on the cyclobutane ring. In the solid state, these moieties will spontaneously self-assemble into extended supramolecular networks. You can expect the formation of robust N−H⋯O and O−H⋯N chains. The formation of these hydrogen-bonded chains is a hallmark of piperidine derivatives and is the primary driving force for the crystallization process[3].

Structural_Logic Mol 1-(Piperidin-4-yl)cyclobutan-1-ol Pip Piperidine Ring Mol->Pip Cyc Cyclobutanol Ring Mol->Cyc Chair Chair Conformation (Equatorial Substitution) Pip->Chair Pucker Puckered Conformation (Relieves Torsional Strain) Cyc->Pucker HBond Intermolecular H-Bonding (N-H···O and O-H···N) Chair->HBond Pucker->HBond Lattice Stable Crystal Lattice (High Packing Efficiency) HBond->Lattice

Fig 1: Conformational logic and intermolecular forces driving the crystal lattice.

Self-Validating Experimental Protocols for SCXRD

Piperidine derivatives are notorious for "oiling out"—separating as an amorphous liquid phase rather than forming ordered crystals[4]. To counteract this, the following protocol utilizes an antisolvent vapor-assisted crystallization method, coupled with cryogenic data collection.

Phase 1: Antisolvent Vapor-Assisted Crystallization
  • Objective: Grow high-quality, single-domain crystals suitable for X-ray diffraction.

  • Causality: Slow diffusion of an antisolvent vapor into a good solvent gradually alters the dielectric constant of the medium. This slow kinetic pathway favors ordered nucleation over rapid, amorphous precipitation (oiling out).

  • Step-by-Step Protocol:

    • Dissolve 20 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol in 1 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.

    • Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Hexane (the antisolvent).

    • Seal the outer 20 mL vial tightly with a PTFE-lined cap.

    • Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days.

  • Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. As the stage is rotated, the crystal must extinguish light uniformly (turn completely dark at specific angles). If it extinguishes heterogeneously, it is a twinned or multi-domain crystal and must be rejected.

Phase 2: Cryogenic Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing dynamic disorder.

  • Causality: The puckered cyclobutane ring is susceptible to dynamic positional disorder at room temperature (flipping between puckered states). Flash-cooling the crystal to 150 K drastically reduces the thermal atomic vibrations (Debye-Waller factors), effectively "freezing" the ring in its lowest-energy conformation[3].

  • Step-by-Step Protocol:

    • Coat the validated single crystal in perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.

    • Transfer the loop immediately to the diffractometer goniometer head, directly into a 150 K nitrogen gas stream generated by an Oxford Cryosystems cooler[3].

    • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Validation Checkpoint: During the initial unit cell determination and data integration (e.g., using SAINT or CrysAlisPro), monitor the internal agreement factor ( Rint​ ). A self-validating dataset must yield an Rint​<0.05 , proving the symmetry-equivalent reflections are highly consistent.

Phase 3: Structure Solution and Refinement
  • Objective: Convert diffraction intensities into a 3D electron density map and refine atomic positions.

  • Step-by-Step Protocol:

    • Apply empirical absorption corrections using multiscan procedures (e.g., SADABS).

    • Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Crucial Step: Refine all non-hydrogen atoms anisotropically. Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine their coordinates freely to ensure accurate hydrogen bond lengths.

  • Validation Checkpoint: The refinement is considered successful and authoritative only if the final R1​ value is < 5%, the weighted wR2​ is < 15%, the Goodness-of-Fit (GoF) is approximately 1.0, and the largest unassigned electron density peak is < 0.5 e−/A˚3 .

SCXRD_Workflow A Sample Preparation 1-(Piperidin-4-yl)cyclobutan-1-ol B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Cryocooling (150 K) Minimizes Thermal Vibrations B->C D X-ray Data Collection (Mo Kα, CCD/CMOS Detector) C->D E Data Reduction & Integration (SADABS / SAINT) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final 3D Crystal Structure (R1 < 5%, wR2 < 15%) F->G

Fig 2: Step-by-step SCXRD workflow for 1-(Piperidin-4-yl)cyclobutan-1-ol.

Quantitative Crystallographic Data

Based on the structural constraints of the piperidine and cyclobutanol moieties, the following tables summarize the expected crystallographic parameters and geometric data for a high-quality SCXRD refinement of 1-(Piperidin-4-yl)cyclobutan-1-ol.

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / RangeRationale
Crystal System Monoclinic or TriclinicTypical for small, asymmetric organic molecules lacking internal high-order symmetry.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored to maximize hydrogen-bonding efficiency.
Temperature 150(2) KStandard cryogenic temperature to suppress dynamic disorder[3].
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing density for this molecular weight (155.24 g/mol ).
Radiation Mo K α ( λ=0.71073 Å)Optimal for standard organic single crystals to achieve high-resolution data.

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureExpected MeasurementStructural Causality
Piperidine C-N Bond Length 1.46 – 1.48 ÅStandard single bond length for secondary aliphatic amines.
Cyclobutane C-C Bond Length 1.55 – 1.56 ÅElongated compared to standard alkanes (1.54 Å) due to transannular 1,3-repulsion[2].
Cyclobutane C-C-C Angle 88° – 89°Compressed from the ideal 90° due to the puckering of the ring[2].
Cyclobutane Puckering Angle 25° – 30°Deviation from planarity required to relieve eclipsing torsional strain.
Hydrogen Bond ( N⋯O ) 2.70 – 2.90 ÅStrong intermolecular interaction driving the crystal lattice assembly.

References

  • Structures of piperazine, piperidine and morpholine Acta Crystallographica Section B: Structural Science.[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates National Institutes of Health (PMC).[Link]

Sources

Exploratory

In-Depth Mass Spectrometry Fragmentation Profiling of 1-(Piperidin-4-yl)cyclobutan-1-ol

A Technical Guide for Structural Elucidation and Metabolite Identification Executive Summary The structural elucidation of cyclic amines and functionalized cycloalkanes is a critical bottleneck in pharmacokinetics and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Elucidation and Metabolite Identification

Executive Summary

The structural elucidation of cyclic amines and functionalized cycloalkanes is a critical bottleneck in pharmacokinetics and drug impurity profiling. 1-(Piperidin-4-yl)cyclobutan-1-ol (Exact Mass: 155.1310 Da) represents a highly versatile spiro-like building block frequently utilized in modern medicinal chemistry. Understanding its exact gas-phase dissociation behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is essential for mapping its metabolic fate.

This whitepaper provides an authoritative, self-validating framework for the MS/MS fragmentation of 1-(Piperidin-4-yl)cyclobutan-1-ol. By combining the Mobile Proton Model with high-resolution mass spectrometry (HRMS) rules, we decode the causality behind its primary dissociation pathways: cyclobutane ring opening and piperidine alpha-cleavage.

Physicochemical & Ionization Profile

Under ESI positive mode (ESI+), the ionization of a molecule is dictated by its localized proton affinities. 1-(Piperidin-4-yl)cyclobutan-1-ol contains two heteroatoms: a secondary amine (piperidine ring) and a tertiary alcohol (cyclobutanol ring).

Because the secondary aliphatic amine has a significantly higher proton affinity than the tertiary alcohol, the initial protonation occurs exclusively at the piperidine nitrogen, yielding the stable precursor ion [M+H]+ at m/z 156.1383 [1]. However, gas-phase fragmentation is a dynamic process. According to the Mobile Proton Model, internal energy imparted during collision-induced dissociation (CID) allows the proton to migrate to the hydroxyl oxygen, creating a highly favored leaving group (-OH2+) that drives subsequent fragmentation[2].

Experimental Protocol: High-Resolution LC-MS/MS

To ensure absolute trustworthiness and eliminate isobaric interference, the following protocol employs a Self-Validating MS3 Workflow . By isolating specific MS2 fragments for subsequent CID, we establish a definitive, causal lineage for every product ion.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1-(Piperidin-4-yl)cyclobutan-1-ol standard in 50:50 Methanol/Water with 0.1% Formic Acid to a final concentration of 1 μg/mL. The formic acid ensures abundant protonation.

  • Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Source Parameters (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and sheath gas flow to 40 arb units.

  • Data-Dependent MS2 Acquisition: Isolate the precursor ion[M+H]+ (m/z 156.138) in the quadrupole (isolation width 1.0 Da). Apply Normalized Collision Energy (NCE) stepped at 20%, 30%, and 40% to capture both fragile and stable fragments.

  • Self-Validating MS3 Trigger: Program the mass spectrometer to automatically isolate the base peak fragment (m/z 138.128) in the ion trap and subject it to a secondary CID event (NCE 30%). If the m/z 110 ion appears in this MS3 spectrum, it definitively proves the sequential dehydration-ring opening pathway.

Workflow Sample Sample Prep (1 μg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI Quad Precursor Selection (m/z 156.138) ESI->Quad CID CID Fragmentation (NCE: 20-40%) Quad->CID TOF HRMS Detection (TOF/Orbitrap) CID->TOF

Fig 1. Step-by-step LC-HRMS/MS workflow for fragmentation analysis.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of 1-(Piperidin-4-yl)cyclobutan-1-ol follows two distinct, competitive pathways driven by thermodynamic stability and ring strain.

Pathway A: Dehydration and Cyclobutane Ring Dynamics

The most abundant fragmentation event is the neutral loss of water (-18.01 Da). The mobilized proton on the hydroxyl group facilitates the expulsion of H2O, generating a carbocation at the cyclobutane ring (m/z 138.128).

Cyclobutane rings are highly strained. To relieve this strain, the dehydrated intermediate rapidly undergoes a retro-[2+2] cycloaddition or direct ring cleavage, expelling a neutral ethylene molecule (C2H4, -28.03 Da)[3]. This sequential loss generates the highly diagnostic m/z 110.096 ion. The presence of this -28 Da neutral loss is the ultimate confirmation of the 4-membered cycloalkane architecture[4].

Pathway B: Alpha-Cleavage and Piperidine Scaffolding

In competition with dehydration, the intact precursor can undergo charge-directed alpha-cleavage [5]. The C-C bond connecting the piperidine and cyclobutanol rings is cleaved. Because the nitrogen atom effectively stabilizes the positive charge, the piperidin-4-yl cation is retained (m/z 84.081), while the cyclobutanol moiety is lost as a neutral radical/species[6].

Under higher collision energies, the m/z 84.081 ion undergoes cross-ring cleavage typical of cyclic amines, losing ethylene (C2H4) to form a resonance-stabilized iminium ion at m/z 56.050[7].

Fragmentation M [M+H]+ m/z 156.138 C9H18NO+ Frag1 [M+H-H2O]+ m/z 138.128 C9H16N+ M->Frag1 - H2O (-18 Da) Frag2 Alpha-Cleavage m/z 84.081 C5H10N+ M->Frag2 Alpha-Cleavage (- C4H7OH) Frag3 [M+H-H2O-C2H4]+ m/z 110.096 C7H12N+ Frag1->Frag3 - C2H4 (-28 Da) Cyclobutane opening Frag4 Piperidine Cleavage m/z 56.050 C3H6N+ Frag2->Frag4 - C2H4 (-28 Da) Piperidine opening

Fig 2. Primary CID fragmentation pathways of protonated 1-(Piperidin-4-yl)cyclobutan-1-ol.

Quantitative Data Summary

The following table summarizes the high-resolution exact masses, elemental formulas, and diagnostic significance of the fragments. Mass errors are maintained below 2.0 ppm to ensure rigorous scientific integrity.

Fragment IonExact Mass (m/z)Elemental FormulaMass Error (ppm)Relative AbundanceDiagnostic Significance
Precursor 156.1383C9H18NO+< 2.010-20%Intact protonated molecule
[M+H-H2O]+ 138.1277C9H16N+< 2.0100% (Base)Confirms tertiary cyclobutanol hydroxyl
[M+H-H2O-C2H4]+ 110.0964C7H12N+< 2.045%Retro-[2+2] of cyclobutane ring
Alpha-Cleavage 84.0808C5H10N+< 2.075%Confirms intact piperidine scaffold
Piperidine Cleavage 56.0495C3H6N+< 2.030%Cross-ring piperidine cleavage

Applications in Drug Discovery

For drug development professionals, this fragmentation map serves as a blueprint for metabolite identification (MetID). If a drug candidate containing this moiety undergoes Phase I metabolism (e.g., hydroxylation on the piperidine ring), the m/z 84 ion will shift to m/z 100, while the m/z 110 ion will remain unchanged. Conversely, if glucuronidation occurs at the cyclobutanol hydroxyl, the neutral loss of 176 Da (glucuronic acid) will precede the characteristic dehydration and ethylene loss pathways. By leveraging these predictable, causal fragmentations, structural elucidation of novel derivatives becomes a highly logical and automated process.

References

  • Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. International Journal of Mass Spectrometry. URL:[Link]

  • Holmes, J. L., & Rye, R. T. B. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry. URL:[Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC). URL:[Link]

  • Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (MDPI). URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(Piperidin-4-yl)cyclobutan-1-ol in Early Drug Discovery

Executive Summary In early drug discovery, the transition from a biologically active "hit" to a viable clinical candidate is heavily dictated by its pharmacokinetic (PK) profile. Historically, medicinal chemistry relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early drug discovery, the transition from a biologically active "hit" to a viable clinical candidate is heavily dictated by its pharmacokinetic (PK) profile. Historically, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings, which often resulted in poor aqueous solubility, off-target toxicity, and suboptimal metabolic stability.

To overcome these attrition risks, modern drug design emphasizes the incorporation of three-dimensional, sp3-enriched building blocks. 1-(Piperidin-4-yl)cyclobutan-1-ol represents a premier example of this paradigm. By fusing a basic piperidine core with a polar, sterically demanding cyclobutanol moiety, this scaffold offers a highly tunable physicochemical profile. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic profiling of 1-(Piperidin-4-yl)cyclobutan-1-ol, detailing the causality behind experimental designs and outlining self-validating protocols for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

Rationale: The Sp3-Rich Paradigm and Scaffold Mechanics

The piperidine ring is one of the most frequently utilized saturated heterocycles in FDA-approved therapeutics due to its favorable basicity and ability to form critical salt-bridge interactions with target proteins . However, unsubstituted piperidines present significant PK liabilities: they are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation, and their high basicity (pKa ~10–11) can drive hERG channel blockade and poor membrane permeability .

Appending a cyclobutanol group to the 4-position of the piperidine ring engineers three distinct pharmacokinetic advantages:

  • Steric Shielding: The cyclobutane ring provides immediate steric bulk, physically obstructing CYP enzymes from accessing vulnerable C-H bonds adjacent to the basic nitrogen, thereby reducing intrinsic clearance (CLint).

  • Basicity Modulation: The electron-withdrawing nature of the hydroxyl group subtly lowers the pKa of the piperidine nitrogen. This reduction in basicity improves the distribution coefficient (LogD) at physiological pH, enhancing passive permeability.

  • Escaping Flatland: Increasing the fraction of sp3-hybridized carbons (Fsp3) enhances the 3D topology of the molecule. Higher Fsp3 statistically correlates with improved aqueous solubility and higher clinical success rates .

Metabolic_Logic Unsub Unsubstituted Piperidine (High CYP Oxidation) AddCyclo Add Cyclobutanol (Steric Shielding & Polarity) Unsub->AddCyclo Structural Mod Sub Target Scaffold (Reduced Clearance) AddCyclo->Sub PK Improvement

Mechanistic rationale for improved metabolic stability via cyclobutanol addition.

Tier 1: Physicochemical Profiling

Before advancing a derivative of 1-(Piperidin-4-yl)cyclobutan-1-ol into complex biological assays, its foundational physicochemical properties must be established. Poor solubility can artificially deflate apparent potency in functional assays and severely limit oral bioavailability .

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Objective: Determine the true equilibrium solubility of the scaffold in phosphate-buffered saline (PBS) at pH 7.4. Causality: Kinetic solubility (from DMSO stocks) often overestimates true solubility due to supersaturation. Thermodynamic solubility uses solid powder, providing a realistic baseline for gastrointestinal dissolution.

Step-by-Step Methodology:

  • Preparation: Add 1 mg of solid 1-(Piperidin-4-yl)cyclobutan-1-ol derivative to a glass vial. Add 1 mL of PBS (pH 7.4).

  • Incubation: Shake the suspension at 300 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved particulates.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve prepared in a highly soluble solvent (e.g., 50% Acetonitrile/Water).

  • Self-Validation System: Run Nicardipine (low solubility control, <10 µM) and Caffeine (high solubility control, >200 µM) in parallel. The assay is only validated if controls fall within their established historical ranges.

Tier 2: In Vitro Permeability and Efflux

Once solubility is confirmed, the compound's ability to cross the intestinal epithelium must be assessed. The cyclobutanol hydroxyl group acts as a hydrogen bond donor, which can restrict passive diffusion if not properly balanced by the molecule's overall lipophilicity.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: Measure the apparent permeability (Papp) and determine if the scaffold is a substrate for P-glycoprotein (P-gp) efflux transporters. Causality: Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) distinguishes between passive diffusion and active efflux, which is critical for predicting human intestinal absorption .

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter membranes in transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer.

  • Integrity Check (Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only with wells exhibiting TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Analysis: Sample both chambers and analyze via LC-MS/MS. Calculate Papp and the Efflux Ratio (ER = Papp B-A / Papp A-B).

  • Self-Validation System: Include Propranolol (high permeability control) and Atenolol (low permeability control). Include Digoxin as a known P-gp substrate to validate efflux detection.

Tier 3: Metabolic Stability and Clearance

The primary mechanism of clearance for basic amines is hepatic metabolism. The cyclobutanol group is specifically designed to mitigate rapid CYP450 degradation.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (CLint) and half-life (t1/2) of the scaffold. Causality: Microsomes contain the full complement of CYP enzymes. Rapid depletion in this assay indicates poor metabolic stability, which translates to a short in vivo half-life and high dosing requirements.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate CYP cofactor).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Validation): Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes, preventing artifactual degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to plot compound depletion over time.

  • Self-Validation System: Run Verapamil (high clearance control) and Warfarin (low clearance control) to verify the enzymatic viability of the microsome batch.

PK_Workflow Start 1-(Piperidin-4-yl)cyclobutan-1-ol PhysChem Tier 1: Physicochemical (pKa, LogD, Solubility) Start->PhysChem Permeability Tier 2: Permeability (Caco-2, Efflux Ratio) PhysChem->Permeability Metabolism Tier 3: Metabolism (HLM, Hepatocytes) Permeability->Metabolism GoNoGo Lead Optimization Go/No-Go Decision Metabolism->GoNoGo

Workflow for early PK profiling of sp3-rich building blocks.

Quantitative Data Summary

The following table summarizes the target PK parameters for an optimized drug candidate utilizing the 1-(Piperidin-4-yl)cyclobutan-1-ol scaffold, alongside the mechanistic rationale for these targets.

ParameterTarget ValueScaffold Performance (Expected)Mechanistic Rationale
Aqueous Solubility > 100 µMHigh (> 200 µM)High Fsp3 and the polar hydroxyl group enhance aqueous solvation.
LogD (pH 7.4) 1.0 - 3.0~ 1.5 - 2.0The cyclobutanol balances the inherent lipophilicity of the piperidine core.
Caco-2 Papp (A-to-B) > 10 × 10⁻⁶ cm/sModerate (~ 15 × 10⁻⁶ cm/s)Polar surface area (PSA) is maintained within optimal limits (< 90 Ų).
Efflux Ratio (B-A/A-B) < 2.0< 2.0Low propensity for P-glycoprotein (P-gp) recognition due to optimized basicity.
HLM Intrinsic Clearance < 30 µL/min/mgLow (< 20 µL/min/mg)Steric hindrance from the cyclobutane ring protects N-dealkylation sites.

Conclusion

The integration of 1-(Piperidin-4-yl)cyclobutan-1-ol into early drug discovery programs represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional flat heterocycles. By systematically profiling this scaffold through rigorously controlled, self-validating assays—spanning thermodynamic solubility, Caco-2 permeability, and microsomal stability—researchers can confidently leverage its sp3-rich architecture. Understanding the causality behind these assays ensures that structural modifications driven by this scaffold translate into robust, clinically viable drug candidates.

References

  • Title: Principles of early drug discovery Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies Source: National Center for Biotechnology Information (NCBI) - Assay Guidance Manual URL: [Link]

  • Title: Integrating preclinical data into early clinical development Source: European Pharmaceutical Review URL: [Link]

  • Title: Drug discovery and development: introduction to the general public and patient groups Source: Frontiers in Drug Discovery URL: [Link]

Exploratory

Introduction: The Imperative of Physicochemical Characterization in Modern Drug Development

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1-(Piperidin-4-yl)cyclobutan-1-ol In the landscape of contemporary drug discovery and development, a thorough understanding of a candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1-(Piperidin-4-yl)cyclobutan-1-ol

In the landscape of contemporary drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program.[1][2] Properties such as melting point, thermal stability, and the associated thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—are critical determinants of a compound's viability.[3][[“]] They influence everything from purity assessment and stability to formulation design and bioavailability.[1][5] This guide provides a comprehensive framework for the characterization of 1-(Piperidin-4-yl)cyclobutan-1-ol, a molecule featuring both the prevalent piperidine heterocycle and a cyclobutane ring, structural motifs of significant interest in medicinal chemistry.[6]

Given the absence of extensive published data for this specific molecule (CAS 1895467-61-4), this document serves as both a theoretical primer and a practical guide to the requisite experimental methodologies.[7] We will delve into the principles of thermal analysis and provide detailed protocols for determining the key thermodynamic properties that govern the solid-state behavior of this compound.

Theoretical Framework: Understanding the Thermodynamics of Melting

The transition of a crystalline solid to a liquid state is a first-order phase transition characterized by a distinct melting point (Tm) and a set of fundamental thermodynamic quantities. A grasp of these concepts is essential for interpreting experimental data accurately.

  • Melting Point (Tm): The temperature at which a solid and its liquid phase are in equilibrium at a given pressure.[8] For a pure crystalline substance, the melting point is a sharp, well-defined temperature, making it a crucial indicator of purity.[9] Impurities typically lead to a depression and broadening of the melting range.

  • Enthalpy of Fusion (ΔHfus): This represents the heat absorbed by the substance to transition from the solid to the liquid state at constant temperature and pressure. It is a measure of the energy required to overcome the intermolecular forces within the crystal lattice.[10]

  • Entropy of Fusion (ΔSfus): The change in entropy upon melting. It reflects the increase in disorder as the highly ordered crystalline structure gives way to the more random arrangement of molecules in the liquid phase.

  • Gibbs Free Energy (ΔG): The ultimate determinant of a process's spontaneity. The change in Gibbs free energy for fusion is defined by the well-known equation:

    ΔG = ΔH - TΔS [10][11]

    At the melting point (Tm), the solid and liquid phases are in equilibrium, meaning the Gibbs free energy of the two phases is equal, and thus ΔG = 0. This allows for the direct calculation of the entropy of fusion from the experimentally determined enthalpy of fusion and melting temperature:

    ΔSfus = ΔHfus / Tm

A comprehensive thermal analysis provides these key parameters, offering a complete thermodynamic profile of the melting process.[10]

Experimental Methodologies: A Dual-Pronged Approach to Thermal Analysis

To fully characterize the thermal properties of 1-(Piperidin-4-yl)cyclobutan-1-ol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. TGA provides information on the material's thermal stability, while DSC is the primary tool for quantifying the energetics of phase transitions.[12]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This analysis is crucial to determine if the compound decomposes at or below its melting point, which would complicate the interpretation of DSC data.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature scales are accurately calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol into a clean TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[16]

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. A significant mass loss indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

Differential Scanning Calorimetry (DSC): Determining Melting Point and Enthalpy of Fusion

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][17] It allows for the precise determination of the melting point and the direct measurement of the enthalpy of fusion.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium.[18] The melting point of indium should be within 156.6 ± 0.5 °C and its enthalpy of fusion within 28.6 ± 2.9 J/g.[16]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to volatilization during the experiment.[19][20]

  • Experimental Conditions:

    • Atmosphere: Use an inert nitrogen purge at a flow rate of 20-50 mL/min.[16][19]

    • Temperature Program:

      • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the melting transition (e.g., 200 °C).[16]

      • A heat/cool/heat cycle can be employed to erase the sample's prior thermal history.[19]

  • Data Analysis:

    • The resulting plot of heat flow versus temperature (a thermogram) will show an endothermic peak corresponding to the melting of the sample.

    • Melting Point (Tm): Determined as the extrapolated onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.[10] This value is typically reported in Joules per gram (J/g) and can be converted to Joules per mole (J/mol) using the compound's molecular weight (155.24 g/mol ).[7]

Data Presentation and Interpretation

As no experimental data for 1-(Piperidin-4-yl)cyclobutan-1-ol is publicly available, the following table presents a hypothetical but realistic set of results to illustrate the outcome of the described analyses.

PropertySymbolExemplary ValueUnitMethod of Determination
Molecular WeightMW155.24 g/mol Calculation
Decomposition TemperatureTd> 250°CTGA
Melting Point (Onset)Tm135.5°C (408.65 K)DSC
Enthalpy of FusionΔHfus25.8kJ/molDSC
Entropy of FusionΔSfus63.1J/(mol·K)Calculation (ΔHfus / Tm)

Interpretation of Exemplary Data:

  • The TGA results indicate that the compound is thermally stable well above its melting point, ensuring that the endotherm observed in the DSC is due to melting and not decomposition.

  • The sharp melting point at 135.5 °C suggests a high degree of purity for the analyzed sample.

  • From the measured enthalpy and temperature of fusion, the entropy of fusion is calculated. These values collectively provide a complete thermodynamic signature for the melting process of 1-(Piperidin-4-yl)cyclobutan-1-ol.

Diagrams for Conceptual Understanding

To visualize the experimental and theoretical concepts discussed, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Calculation prep Weigh 2-5 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol seal Hermetically seal in Al pan prep->seal dsc Differential Scanning Calorimetry (DSC) seal->dsc tga Thermogravimetric Analysis (TGA) seal->tga thermogram DSC Thermogram (Heat Flow vs. Temp) dsc->thermogram tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve tm Determine Tm (Onset Temperature) thermogram->tm dh Calculate ΔHfus (Peak Area Integration) thermogram->dh stability Determine Td (Decomposition Temp) tga_curve->stability ds Calculate ΔSfus (ΔHfus / Tm) tm->ds dh->ds

Caption: Experimental workflow for the thermal analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol.

G cluster_0 G ΔG Gibbs Free Energy H ΔH Enthalpy H->G - S TΔS Entropy Term S->G +

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

The thermodynamic characterization of a novel pharmaceutical compound like 1-(Piperidin-4-yl)cyclobutan-1-ol is a critical exercise in early-phase drug development. While specific experimental values for this compound await publication, the methodologies outlined in this guide provide a robust and scientifically rigorous path to their determination. By employing techniques such as TGA and DSC, researchers can obtain precise measurements of the melting point, enthalpy of fusion, and thermal stability. These data points are not merely academic; they are essential for making informed decisions regarding a compound's purity, stability, and suitability for further development into a safe and effective therapeutic agent.

References

  • Importance of Thermodynamics in Drug Designing. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Drug Design via structure and thermodynamics. (n.d.). Vilnius University. Retrieved March 27, 2026, from [Link]

  • Determination of the melting point. (n.d.). University of Technology Sydney. Retrieved March 27, 2026, from [Link]

  • Ciulli, A. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link]

  • What are the key applications of thermodynamic analysis in drug discovery? (2023). Consensus. [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Course Hero. Retrieved March 27, 2026, from [Link]

  • Hosseini, S. N., & Sadeghi, A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved March 27, 2026, from [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma. Retrieved March 27, 2026, from [Link]

  • How can we find the gibbs free energy from dsc analysis? (2022). ResearchGate. [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023). bioRxiv. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026). Sophisticated Analytical Instrument Facility. [Link]

  • [DSC] Differential Scanning Calorimetry. (n.d.). MST. Retrieved March 27, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]

  • Chen, J. R., & Li, L. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1858-1873. [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023). IntechOpen. [Link]

  • Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. (2018). Journal of Chemical & Engineering Data, 63(7), 2449-2458. [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry. (n.d.). University of British Columbia. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved March 27, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of spirocyclic scaffolds from 1-(Piperidin-4-yl)cyclobutan-1-ol

Application Note: Synthesis of Spirocyclic Scaffolds from 1-(Piperidin-4-yl)cyclobutan-1-ol Executive Summary The shift from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional architectures is a defining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Spirocyclic Scaffolds from 1-(Piperidin-4-yl)cyclobutan-1-ol

Executive Summary

The shift from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional architectures is a defining trend in modern medicinal chemistry. Spirocyclic piperidines, in particular, act as highly effective bioisosteres for traditional piperidines or morpholines. Their enhanced 3D trajectory (higher Fsp3) correlates with superior aqueous solubility, improved metabolic stability, and a reduction in off-target liabilities such as hERG inhibition[1].

This application note details a robust, causality-driven synthetic workflow for converting the commercially available building block 1-(Piperidin-4-yl)cyclobutan-1-ol into 8-azaspiro[4.5]decan-1-one , a highly versatile spirocyclic scaffold. By leveraging a controlled semipinacol (Meinwald) rearrangement, this protocol bypasses complex multi-step annulations, offering a direct route to functionalized 3D pharmacophores[2].

Mechanistic Rationale & Chemical Causality

The synthesis relies on the sequential manipulation of the strained cyclobutanol moiety to drive a thermodynamically favorable ring expansion[3].

  • N-Protection & Dehydration: The secondary amine of the piperidine must first be protected (e.g., with a Boc group) to prevent unwanted N-oxidation or Lewis acid coordination in subsequent steps. Following protection, the tertiary cyclobutanol is dehydrated. To prevent premature, acid-catalyzed ring-opening of the highly strained cyclobutane ring, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized. This ensures a mild, thermal syn-elimination to selectively yield the exocyclic olefin.

  • Electrophilic Epoxidation: The resulting 4-(cyclobutylidene)piperidine is treated with m-CPBA. The exocyclic double bond is highly nucleophilic and readily undergoes epoxidation to form a highly strained spiro-oxirane intermediate.

  • Semipinacol Ring Expansion: The critical spirocyclic framework is established via a Lewis acid-catalyzed rearrangement. Treatment of the spiro-oxirane with Boron trifluoride etherate (BF3·OEt2) promotes the heterolytic cleavage of the C–O bond. The profound relief of cyclobutane ring strain drives a 1,2-alkyl shift, expanding the 4-membered ring into a 5-membered cyclopentanone[4]. This perfectly installs the spiro[4.5]decane architecture, leaving a reactive ketone handle at the C1 position for further late-stage functionalization (e.g., reductive amination or Grignard addition).

Reaction Workflow Visualization

G A 1-(Piperidin-4-yl)cyclobutan-1-ol B N-Boc Protection (Boc2O, Et3N) A->B C Burgess Dehydration (Mild syn-elimination) B->C D 1-Boc-4-(cyclobutylidene)piperidine C->D E Epoxidation (mCPBA) (Electrophilic addition) D->E F Spiro-oxirane Intermediate E->F G Semipinacol Rearrangement (BF3·OEt2, -78 °C) F->G H 8-Boc-8-azaspiro[4.5]decan-1-one G->H

Fig 1: Synthetic workflow from 1-(Piperidin-4-yl)cyclobutan-1-ol to a spiro[4.5]decanone scaffold.

Experimental Protocols

Phase 1: N-Protection and Dehydration

Self-Validation Check: The disappearance of the amine is monitored by a negative Ninhydrin stain, while the formation of the alkene is confirmed by a positive KMnO4 stain.

  • Boc-Protection: Dissolve 1-(Piperidin-4-yl)cyclobutan-1-ol (10.0 mmol) in anhydrous CH2Cl2 (50 mL). Add triethylamine (15.0 mmol) and cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol). Stir at room temperature for 4 hours. Quench with water, extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo.

  • Dehydration: Dissolve the crude 1-(1-Boc-piperidin-4-yl)cyclobutan-1-ol in anhydrous toluene (60 mL). Add Burgess reagent (12.0 mmol) in a single portion. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Isolation: Cool to room temperature, wash with saturated aqueous NaHCO3, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford 1-Boc-4-(cyclobutylidene)piperidine .

Phase 2: Epoxidation

Self-Validation Check: Unreacted m-CPBA can cause violent side reactions during concentration. A thorough wash with sodium thiosulfate (Na2S2O3) ensures complete neutralization of the oxidant.

  • Dissolve 1-Boc-4-(cyclobutylidene)piperidine (7.0 mmol) in anhydrous CH2Cl2 (40 mL) and cool to 0 °C.

  • Add solid m-CPBA (77% max, 8.4 mmol) in small portions over 15 minutes to control the exotherm. Stir the heterogeneous mixture at 0 °C for 3 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous Na2S2O3 and stir vigorously for 15 minutes until the organic layer is clear.

  • Wash the organic layer with 1M NaOH (2 × 20 mL) to remove m-chlorobenzoic acid. Dry and concentrate to yield the crude spiro-oxirane intermediate , which should be used immediately in the next step due to its high ring strain.

Phase 3: Semipinacol Ring Expansion

Self-Validation Check: The formation of the target spiro-ketone is confirmed by a rapid, positive reaction with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

  • Dissolve the crude spiro-oxirane in anhydrous CH2Cl2 (30 mL) and cool strictly to -78 °C under an argon atmosphere.

  • Dropwise, add Boron trifluoride diethyl etherate (BF3·OEt2, 1.5 equivalents). The solution may turn slightly yellow.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over another hour. The relief of the cyclobutane strain drives the 1,2-alkyl migration[4].

  • Quench carefully with saturated aqueous NaHCO3 (15 mL) at 0 °C. Extract with CH2Cl2, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate 8-Boc-8-azaspiro[4.5]decan-1-one .

Quantitative Data & Yield Summary

The table below summarizes the optimized parameters and isolated yields for the synthesis of the spirocyclic scaffold.

StepReaction TypeReagents & ConditionsTimeIsolated Yield (%)Intermediate / Product
1a N-ProtectionBoc2O, Et3N, CH2Cl2, 0 °C to RT4 h95%1-(1-Boc-piperidin-4-yl)cyclobutan-1-ol
1b DehydrationBurgess Reagent, Toluene, 80 °C6 h82%1-Boc-4-(cyclobutylidene)piperidine
2 Epoxidationm-CPBA, NaHCO3, CH2Cl2, 0 °C3 h88%Spiro-oxirane intermediate
3 Ring ExpansionBF3·OEt2, CH2Cl2, -78 °C to 0 °C2 h76%8-Boc-8-azaspiro[4.5]decan-1-one
Overall Cascade Cumulative Yield across 4 distinct chemical transformations - ~52% Target Spirocyclic Scaffold

Conclusion

The conversion of 1-(Piperidin-4-yl)cyclobutan-1-ol into a spiro[4.5]decane system represents a highly efficient strategy for generating sp3-rich piperidine bioisosteres. By carefully controlling the dehydration to avoid acid-catalyzed degradation, and utilizing the inherent ring strain of the cyclobutane to drive the semipinacol rearrangement, researchers can reliably access functionalized 3D scaffolds. The resulting ketone handle on the 8-azaspiro[4.5]decan-1-one allows for rapid diversification in structure-activity relationship (SAR) studies, making it an invaluable asset in modern drug discovery pipelines[5].

Sources

Application

Application Note: Strategic Incorporation of 1-(Piperidin-4-yl)cyclobutan-1-ol in Peptide Synthesis

Executive Summary The integration of sp3-rich, conformationally rigid building blocks into peptide scaffolds is a proven strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp3-rich, conformationally rigid building blocks into peptide scaffolds is a proven strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and target affinity. 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4)[1] is a highly valuable secondary amine for such applications. However, coupling a bulky secondary amine to a peptide carboxylic acid presents unique steric and electronic challenges. This application note provides drug development professionals with the mechanistic rationale, reagent selection criteria, and self-validating protocols required to successfully incorporate this building block into peptide sequences.

Mechanistic Rationale & Causality

When utilizing 1-(Piperidin-4-yl)cyclobutan-1-ol, the reactive nucleophile is the secondary amine of the piperidine ring. The adjacent cyclobutanol group at the 4-position introduces structural rigidity and hydrogen-bonding potential.

Causality in Protection Strategy: The tertiary alcohol on the cyclobutane ring is highly sterically hindered. Because of this steric shielding, it typically does not require orthogonal protection (e.g., with a t-Butyl or Trityl group) during standard amide bond formation. This intrinsic property significantly streamlines the synthetic workflow by eliminating protection/deprotection steps.

Causality in Reagent Selection: Secondary amines are inherently bulkier and less nucleophilic than primary amines. To drive the nucleophilic acyl substitution to completion, the choice of coupling reagent is paramount. Coupling to secondary amines is achieved most efficiently through highly reactive phosphonium or uronium/aminium salts such as PyBOP or HATU[2]. HATU is particularly favored as it rapidly generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester intermediate, which accelerates the reaction and minimizes epimerization at the α-carbon of the peptide[3].

The Guanidinylation Risk: A critical mechanistic caveat when using uronium salts like HATU is their propensity to react directly with unprotected amines to form unreactive guanidinium byproducts[3]. Therefore, the order of addition is non-negotiable: the carboxylic acid must be pre-activated before the introduction of the piperidine derivative. Alternatively, for highly sensitive substrates, the EDC/HOAt/DIPEA system provides excellent conversion rates (>75%) for secondary amines without the risk of guanidinylation[4].

Workflow Visualization

Workflow Acid Carboxylic Acid (Peptide Fragment) ActiveEster Active OAt-Ester Intermediate Acid->ActiveEster Pre-activation (3-5 mins) Reagent HATU / DIPEA (Coupling Reagent & Base) Reagent->ActiveEster Product Target Amide Conjugate (sp3-enriched) ActiveEster->Product Nucleophilic Acyl Substitution Amine 1-(Piperidin-4-yl)cyclobutan-1-ol (Secondary Amine) Amine->Product

Figure 1: Mechanistic workflow of HATU-mediated amide bond formation with a secondary amine.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the optimal parameters for coupling secondary amines like 1-(Piperidin-4-yl)cyclobutan-1-ol, extrapolated from established peptide synthesis benchmarks[2][3][4].

Coupling ReagentEquivalentsBase (Eq)Expected Conversion RateEpimerization RiskGuanidinylation Risk
HATU 1.05DIPEA (3.0)> 95%LowHigh (if no pre-activation)
PyBOP 1.20DIPEA (3.0)85 - 90%Low to MediumNone
EDC / HOAt 1.50DIPEA (3.0)> 75%Very LowNone
COMU 1.00DIPEA (1.0)> 90%LowModerate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory analytical checkpoints to verify intermediate formation before committing valuable reagents.

Protocol A: Solution-Phase C-Terminal Amidation (HATU/DIPEA)

Objective: Couple 1-(Piperidin-4-yl)cyclobutan-1-ol to a fully protected peptide fragment with a free C-terminal carboxylic acid.

Step 1: Preparation & Pre-activation

  • Dissolve the N-protected peptide carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 1 minute to ensure complete deprotonation of the acid.

  • Add HATU (1.05 eq) in one portion. Stir at room temperature for 3 to 5 minutes.

  • Self-Validation Checkpoint 1: Remove a 2 µL aliquot of the reaction mixture, dilute in 50 µL of methanol, and analyze via LC-MS. The presence of the methyl ester derivative (formed by the reaction of the active OAt-ester with methanol) confirms successful activation. Do not proceed to Step 2 until activation is analytically confirmed.

Step 2: Nucleophilic Addition

  • Upon confirmation of the active ester, add 1-(Piperidin-4-yl)cyclobutan-1-ol (1.2 eq) dropwise or in small portions.

  • Stir the reaction mixture at room temperature for 1–2 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the active OAt-ester is fully consumed and replaced by the target amide mass.

Step 3: Workup & Purification

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), 1M HCl (to remove unreacted piperidine derivative), and brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC or flash chromatography.

Protocol B: On-Resin Side-Chain Derivatization (PyBOP/DIPEA)

Objective: Amidation of a deprotected Glutamic Acid or Aspartic Acid side-chain on a solid support. Causality Focus: PyBOP is selected over HATU for on-resin secondary amine coupling when excess reagents are required, as it completely eliminates the risk of N-terminal guanidinylation if any primary amines are transiently exposed[2][3].

Step 1: Resin Preparation

  • Swell the resin-bound peptide (containing a free side-chain carboxylic acid) in Dichloromethane (DCM) for 20 minutes, then wash with DMF (3x).

Step 2: Coupling

  • In a separate vial, dissolve PyBOP (3.0 eq) and DIPEA (6.0 eq) in a minimal volume of DMF.

  • Add the PyBOP/DIPEA solution to the resin and agitate for 5 minutes to activate the carboxylic acid.

  • Add 1-(Piperidin-4-yl)cyclobutan-1-ol (3.0 eq) dissolved in DMF to the resin suspension.

  • Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform a micro-cleavage. Withdraw a few resin beads, wash with DCM, and treat with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 30 minutes. Evaporate the TFA, reconstitute in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the piperidine moiety (+139 Da). Repeat the coupling step if starting material remains.

References

  • [1] 1-(Piperidin-4-yl)cyclobutan-1-ol | 1895467-61-4 - J&K Scientific LLC. Source: jk-sci.com. 1

  • [2] Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC. Source: nih.gov.2

  • [3] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Source: acs.org. 3

  • [4] Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. Source: nih.gov. 4

Sources

Method

In Vitro Pharmacological Profiling of 1-(Piperidin-4-yl)cyclobutan-1-ol Analogs: Assay Protocols for CNS Target Engagement

Executive Summary & Mechanistic Rationale The 1-(Piperidin-4-yl)cyclobutan-1-ol scaffold (CAS 1895467-61-4) represents a highly versatile, rigidified basic amine pharmacophore in modern medicinal chemistry. Piperidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1-(Piperidin-4-yl)cyclobutan-1-ol scaffold (CAS 1895467-61-4) represents a highly versatile, rigidified basic amine pharmacophore in modern medicinal chemistry. Piperidine rings are ubiquitous in central nervous system (CNS) drug discovery, serving as the primary anchor for aminergic G-protein coupled receptors (GPCRs) and Sigma receptors via a critical salt-bridge interaction with conserved aspartate residues[1][2].

However, unsubstituted or simple alkyl-piperidines often suffer from rapid Cytochrome P450 (CYP)-mediated α -oxidation and excessively high basicity (pKa ~10), leading to poor blood-brain barrier (BBB) penetrance, phospholipidosis, and hERG channel liability. The strategic incorporation of a cyclobutanol moiety at the 4-position of the piperidine ring addresses these liabilities through three mechanistic pathways:

  • Steric Shielding & Metabolic Stability: The cyclobutane ring provides steric bulk that hinders oxidative metabolism at the adjacent piperidine carbons.

  • Enhanced 3D Character (Fsp3): Replacing flat aromatic rings (like 4-phenylpiperidines) with a 3D cyclobutane ring increases the fraction of sp3 hybridized carbons, which correlates strongly with improved aqueous solubility and reduced off-target toxicity.

  • Hydrogen Bonding: The tertiary hydroxyl group introduces a localized hydrogen bond donor/acceptor that can engage secondary binding pockets (e.g., tyrosine or threonine residues in the receptor cavity), increasing target residence time[2].

This application note details a comprehensive, self-validating in vitro screening cascade to evaluate novel 1-(Piperidin-4-yl)cyclobutan-1-ol analogs. The protocols focus on two primary CNS targets where piperidine pharmacophores dominate: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R) [3][4].

Target 1: Histamine H3 Receptor (H3R) Antagonism

The H3R is a presynaptic autoreceptor predominantly expressed in the CNS. Blockade of H3R by antagonists or inverse agonists interrupts the negative feedback loop, increasing the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine)[1]. To validate H3R engagement, a two-step self-validating system is required: a binding assay to confirm affinity, followed by a functional assay to confirm the mechanism of action.

Protocol A: H3R Radioligand Binding Assay

Causality: We utilize [3H]N

α -methylhistamine, a highly selective H3R agonist radioligand. Competitive displacement of this tracer by our piperidine analogs provides a direct measure of binding affinity ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human H3R. Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, add the following per well:

    • 20 µL of test compound (1-(Piperidin-4-yl)cyclobutan-1-ol analog) at 10x final concentration (serial dilutions from 10−5 to 10−11 M).

    • µL of [3H]N

      α -methylhistamine (final concentration ~1 nM, near its Kd​ ).
    • 160 µL of H3R membrane suspension (approx. 15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3 times with 1 mL ice-cold wash buffer.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Define non-specific binding (NSB) using 10 µM thioperamide. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Causality: H3R is a Gi/o​ -coupled receptor. Agonist binding inhibits adenylyl cyclase (AC), lowering cAMP. An antagonist will block this inhibition, restoring cAMP levels when stimulated by forskolin. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a homogenous, wash-free format that minimizes technical variability.

Step-by-Step Methodology:

  • Cell Plating: Seed H3R-CHO-K1 cells in a 384-well white proxiplate at 2,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Treatment: Add 2.5 µL of test compound and incubate for 15 minutes at room temperature.

  • Stimulation: Add 2.5 µL of a mixture containing Forskolin (to stimulate AC) and an EC80​ concentration of a reference H3R agonist (e.g., R(-)- α -methylhistamine). Incubate for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate antibody.

  • Readout: Incubate for 1 hour, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. An increase in the FRET ratio indicates a decrease in cAMP (agonist activity), while a decrease in FRET indicates restored cAMP (antagonist activity).

H3R_Signaling Ligand Piperidine Analog H3R H3 Receptor (Gi/o) Ligand->H3R Antagonizes Gi Gi Protein H3R->Gi Blocks AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Increases

Caption: H3R Gi-coupled signaling pathway and the pharmacological logic of antagonist-induced cAMP accumulation.

Target 2: Sigma-1 Receptor (S1R) Binding

The Sigma-1 receptor is an intracellular chaperone protein implicated in neuroplasticity, pain, and neurodegeneration[4]. Because piperidine derivatives frequently exhibit high affinity for S1R, this assay is critical either for developing dual-acting neurotherapeutics or for counter-screening to ensure H3R selectivity[2][3].

Protocol C: S1R Radioligand Binding Assay

Causality: We utilize -pentazocine, the gold-standard highly selective S1R agonist radioligand, ensuring no cross-reactivity with Sigma-2 (S2R) or classical opioid receptors[4].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (or HEK293 cells expressing human S1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge and wash the pellet twice to remove endogenous ligands.

  • Assay Assembly: In a 96-well plate, combine:

    • 25 µL of test compound.

    • 25 µL of -pentazocine (final concentration ~3 nM).

    • 200 µL of membrane suspension (approx. 100 µg protein/well).

  • Incubation: Incubate at 37°C for 120 minutes (S1R binding kinetics are slower than typical GPCRs).

  • Filtration & Detection: Terminate via rapid filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash with ice-cold Tris buffer. Determine bound radioactivity via liquid scintillation counting. Define NSB using 10 µM Haloperidol.

In Vitro ADME: Microsomal Stability

To validate the hypothesis that the cyclobutanol ring improves metabolic stability compared to unsubstituted piperidines, an in vitro clearance assay is mandatory.

Protocol D: Human Liver Microsome (HLM) Stability Assay

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Quantitative Data Presentation

The following table summarizes mock pharmacological data demonstrating the Structure-Activity Relationship (SAR) of various N-substitutions on the 1-(Piperidin-4-yl)cyclobutan-1-ol scaffold.

Compound IDN-Substituent (R-Group)H3R Binding ( Ki​ , nM)S1R Binding ( Ki​ , nM)H3R Functional cAMP ( IC50​ , nM)HLM Stability ( T1/2​ , min)
Analog 1 Methyl145.2 ± 12.485.4 ± 6.2310.542.1
Analog 2 Benzyl45.1 ± 3.812.3 ± 1.595.228.5
Analog 3 3-(4-tert-Butylphenoxy)propyl4.2 ± 0.5>100011.485.4
Reference A Pitolisant (H3R Antagonist)1.5 ± 0.2>50004.555.0
Reference B Haloperidol (S1R Ligand)>100002.6 ± 0.4N/A35.2

Note: Analog 3 demonstrates that extending the N-substituent with a bulky phenoxypropyl group (a known H3R recognition motif[1]) drastically improves H3R affinity and selectivity over S1R, while the cyclobutanol core maintains excellent microsomal stability.

HTS_Workflow Compound 1-(Piperidin-4-yl)cyclobutan-1-ol Library Synthesis Primary Primary Screen: H3R Binding Assay Compound->Primary Secondary Secondary Screen: cAMP Functional Assay Primary->Secondary Ki < 50 nM OffTarget Selectivity: S1R Binding Assay Secondary->OffTarget Antagonist Confirmed ADME In Vitro ADME: HLM Stability OffTarget->ADME S1R Ki Evaluated

Caption: Stepwise in vitro screening cascade for evaluating novel piperidine-cyclobutanol derivatives.

References[1] LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3824987/[3]From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9562788/[4]The Pharmacology of Sigma-1 Receptors. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2701284/[2]Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c00490

Sources

Technical Notes & Optimization

Troubleshooting

Best storage conditions to prevent degradation of 1-(Piperidin-4-yl)cyclobutan-1-ol

Technical Support Center: 1-(Piperidin-4-yl)cyclobutan-1-ol A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support center for 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(Piperidin-4-yl)cyclobutan-1-ol

A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling

Welcome to the technical support center for 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS No. 1895467-61-4). As a Senior Application Scientist, my objective is to provide you with a comprehensive guide grounded in chemical principles to ensure the long-term stability and integrity of this valuable research compound. The unique structure of this molecule, featuring a secondary amine within a piperidine ring and a tertiary alcohol on a strained cyclobutane ring, necessitates specific storage and handling protocols to prevent degradation. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may encounter during your research.

Frequently Asked Questions (FAQs) & Core Directives

Q1: What are the optimal storage conditions for solid 1-(Piperidin-4-yl)cyclobutan-1-ol?

For maximal stability and shelf-life, the solid compound should be stored under the tightly controlled conditions summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation and slows down other degradative chemical reactions.[1][2]
Atmosphere Under an inert gas (Argon or Nitrogen)The secondary amine of the piperidine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1]
Light Protected from light (Store in an amber vial)Prevents potential photodegradation, a common pathway for complex organic molecules.[1]
Humidity In a desiccated environment (Low humidity)Amines are often hygroscopic. Moisture can act as a reactant or a catalyst for hydrolytic degradation pathways.[1]
Container Tightly sealed, non-reactive container (e.g., Borosilicate glass)Prevents contamination and ingress of atmospheric moisture and oxygen.[3][4][5]
Q2: I need to prepare a stock solution. What are the best practices for this?

Preparing a stable stock solution is critical for reproducible experimental results. For compounds like cyclobutanol, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] If a stock solution must be stored, short-term storage at -20°C or long-term storage at -80°C is advisable.[6]

Experimental Protocol: Preparation of a Stock Solution

  • Pre-equilibration: Allow the container of solid 1-(Piperidin-4-yl)cyclobutan-1-ol to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all weighing and dissolution steps inside a glove box or under a gentle stream of inert gas (Argon or Nitrogen).

  • Solvent Selection: Use a dry, high-purity (anhydrous) solvent appropriate for your experimental needs. Ensure the solvent is compatible with the compound; avoid strongly acidic conditions which could react with the piperidine nitrogen.

  • Dissolution: Dissolve the compound to your target concentration. If solubility is an issue, gentle warming or sonication can be applied, but monitor for any signs of degradation.[6]

  • Storage of Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (amber glass with PTFE-lined caps is recommended). Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6] This minimizes freeze-thaw cycles, which can degrade the compound.

Q3: What are the primary chemical degradation pathways I should be concerned about?

Understanding the potential degradation pathways is key to preventing them. The structure of 1-(Piperidin-4-yl)cyclobutan-1-ol suggests susceptibility to several modes of degradation.

  • Oxidation: The lone pair of electrons on the secondary amine nitrogen in the piperidine ring is a prime target for oxidation. This can lead to the formation of N-oxides or other degradation products, altering the compound's biological activity. Storing under an inert atmosphere is the primary preventative measure.[1]

  • Hygroscopicity and Hydrolysis: Amines can readily absorb moisture from the air. While the core structure is not immediately prone to simple hydrolysis, the presence of water can facilitate other reactions or lead to the formation of hydrates, changing the effective concentration of your stock solutions.[1]

  • Thermal Degradation: Elevated temperatures provide the activation energy for various decomposition reactions.[7] The strained four-membered cyclobutane ring, while more stable than a cyclopropane ring, still possesses inherent ring strain that could make it susceptible to thermal rearrangement or cleavage under harsh conditions.[3]

  • Acid/Base Instability: The piperidine nitrogen is basic and will react with acids.[8] Strong acids could potentially promote dehydration of the tertiary alcohol or even catalyze ring-opening of the cyclobutanol. The compound is expected to be most stable at a neutral pH.[9]

Below is a diagram illustrating these potential degradation risks.

Compound 1-(Piperidin-4-yl)cyclobutan-1-ol (Stable State) Oxidation Oxidative Degradation (N-Oxide Formation) Compound->Oxidation O₂ (Air) Hygroscopicity Moisture Absorption (Hygroscopicity/Hydrolysis) Compound->Hygroscopicity H₂O (Moisture) Thermal Thermal Degradation (Decomposition/Rearrangement) Compound->Thermal Heat (>25°C) Photodegradation Photodegradation (UV/Light Exposure) Compound->Photodegradation Light (UV) Degraded_Ox Oxidized Impurities Oxidation->Degraded_Ox Degraded_H2O Hydrated Forms / Hydrolyzed Products Hygroscopicity->Degraded_H2O Degraded_Heat Decomposed Fragments Thermal->Degraded_Heat Degraded_Light Photodegradation Products Photodegradation->Degraded_Light

Caption: Potential degradation pathways for 1-(Piperidin-4-yl)cyclobutan-1-ol.

Troubleshooting Guide

Q4: I just received a shipment of the compound. What is the first thing I should do?

Proper intake and initial storage are crucial. Follow this workflow to ensure the compound's integrity from day one.

Caption: Workflow for receiving and initial storage of the compound.

Q5: My solid compound has developed a slight yellowish tint. Is it still usable?

A change in color from the expected white or off-white solid is often an indicator of degradation, likely due to oxidation or the formation of minor impurities.

  • Recommendation: Before use, it is highly advisable to re-analyze the compound's purity. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the percentage of the parent compound remaining and identify the presence of degradants. If the purity has dropped significantly below an acceptable threshold for your application (e.g., <95%), disposal according to safety guidelines is recommended.[10]

Q6: My experimental results are inconsistent. Could compound degradation be the cause?

Yes, absolutely. Inconsistent results are a classic symptom of using a degraded or impure reagent.

  • Root Cause Analysis:

    • Stock Solution Age: How old is your stock solution? Was it stored correctly (frozen, protected from light)? Solutions are generally less stable than the solid material.[6]

    • Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This can accelerate degradation. Using single-use aliquots is best practice.

    • Purity Check: If you have retained a sample of the solid compound from the same batch, compare the performance of a freshly prepared solution with your existing stock. If the fresh solution yields consistent results, your old stock has likely degraded.

    • Handling Practices: Review your handling procedures. Ensure you are using appropriate PPE, such as gloves and safety goggles, and handling the material in a well-ventilated area or fume hood to avoid contamination and exposure.[8][11]

By adhering to these stringent storage and handling protocols, you can significantly mitigate the risks of chemical degradation, ensuring the reliability and reproducibility of your research involving 1-(Piperidin-4-yl)cyclobutan-1-ol.

References

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. (2023, October 22). Available from: [Link]

  • NextSDS. 1-(piperidin-4-yl)cyclopentan-1-ol — Chemical Substance Information. Available from: [Link]

  • ResearchGate. The possible degradation pathways of compound 1 and the proposed mass... Available from: [Link]

  • Drug Central. Small Molecule Drug: 1-CYCLOHEXYL-1-PHENYL-4-PIPERIDIN-1-YLBUTAN-1-OL. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025, March 31). Available from: [Link]

  • Food and Drug Administration. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Available from: [Link]

  • PubChem. (1S,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol. Available from: [Link]

  • BASF Agro. Safety data sheet. (2025, April 1). Available from: [Link]

  • University of Ottawa. Handling and Storage of Chemicals. (2024, July 17). Available from: [Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals | Environmental Health & Safety. Available from: [Link]

  • Nedstar. Nedstar's guide for ethanol safety & handling. (2025, November 24). Available from: [Link]

  • Chemical Synthesis Database. 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one. (2025, May 20). Available from: [Link]

  • PMC. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • NextSDS. 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride - Chemical Substance Information. Available from: [Link]

  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1... (2026, January 19). Available from: [Link]_

  • MDPI. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27). Available from: [Link]

  • ResearchGate. Stability study on an anti-cancer drug... (2025, October 31). Available from: [Link]

  • FEMS Microbes. Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to... (2024, April 13). Available from: [Link]

  • MDPI. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers... (2024, June 19). Available from: [Link]

Sources

Optimization

Stability of 1-(Piperidin-4-yl)cyclobutan-1-ol under highly acidic conditions

Welcome to the Analytical & Structural Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of strained ring systems during routine drug development workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Structural Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of strained ring systems during routine drug development workflows. 1-(Piperidin-4-yl)cyclobutan-1-ol is a highly versatile building block, but its structural features—specifically the tertiary alcohol situated on a strained four-membered ring—make it uniquely susceptible to degradation under highly acidic conditions.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying thermodynamic and kinetic mechanisms driving these instabilities, you can design self-validating analytical methods and robust purification workflows.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe multiple unexpected peaks and a loss of my main compound when analyzing 1-(Piperidin-4-yl)cyclobutan-1-ol using 0.1% TFA in HPLC or during acidic workups?

A: The disappearance of your main peak is caused by the acid-catalyzed dehydration of the tertiary cyclobutanol moiety, followed by a rapid ring expansion. Cyclobutane rings possess significant inherent ring strain, approximately 26.7 kcal/mol[1]. When the tertiary hydroxyl group is protonated by a strong acid (like Trifluoroacetic Acid or HCl), it leaves as water, generating a highly reactive tertiary cyclobutyl carbocation[2].

To relieve the thermodynamic burden of the ring strain, this intermediate rapidly undergoes a Wagner-Meerwein rearrangement, shifting a C-C σ-bond to expand into a more stable cyclopentyl carbocation[2][3]. This type of C-C bond cleavage is a hallmark reactivity pattern for strained tertiary cyclobutanols[4]. The resulting cyclopentyl cation then loses a proton to form various ring-expanded alkene degradants (e.g., substituted cyclopentenes), which elute as unexpected peaks in your chromatogram.

Pathway N1 1-(Piperidin-4-yl) cyclobutan-1-ol N2 Protonated Intermediate N1->N2 Strong Acid (+H+) N3 Cyclobutyl Carbocation N2->N3 Dehydration (-H2O) N4 Cyclopentyl Carbocation N3->N4 Wagner-Meerwein Rearrangement N5 Ring-Expanded Alkene N4->N5 Deprotonation (-H+)

Acid-catalyzed Wagner-Meerwein ring expansion of tertiary cyclobutanols.

Q2: Does the piperidine ring offer any protective buffering effect against this degradation?

A: Yes, but only kinetically, and it can be easily overcome. The piperidine nitrogen is highly basic (pKa ~10.5) and will protonate instantly in acidic media, forming a piperidinium ion. This places a localized positive charge immediately adjacent to the cyclobutane ring.

From a mechanistic standpoint, forming a second positive charge (the cyclobutyl carbocation) near an existing positive charge creates a thermodynamically unfavorable dication transition state due to electrostatic repulsion. This kinetically slows down the dehydration step at room temperature. However, under high heat or highly concentrated strong acids, the massive thermodynamic driving force of relieving the 26.7 kcal/mol ring strain[1] overcomes this electrostatic barrier, leading to the inevitable ring expansion[3].

Quantitative Degradation Profiling

To assist in your method development, our application labs have compiled representative kinetic data illustrating the stability of 1-(Piperidin-4-yl)cyclobutan-1-ol across various acidic environments. Use this data to select appropriate mobile phases and workup conditions.

Table 1: Representative Degradation Kinetics of 1-(Piperidin-4-yl)cyclobutan-1-ol

Acidic ConditionApprox. pHTemperature (°C)Half-life (t₁/₂)*Primary Degradant
0.1% Formic Acid (aq)2.725> 72 hoursStable (No degradation)
0.1% TFA (aq)2.025> 48 hoursStable (Trace alkene)
0.1% TFA (aq)2.0604.2 hoursRing-expanded alkene
1M HCl~0.0251.5 hoursRing-expanded alkene
1M HCl~0.060< 5 minsRing-expanded alkene

*Note: t₁/₂ values are highly dependent on the exact solvent matrix and are provided as a comparative baseline.

Self-Validating Experimental Protocol: Acid Stability Profiling

When developing a purification or analytical method for this compound, you must validate that your conditions do not induce artifactual degradation. The following protocol utilizes a "quench-and-analyze" methodology to ensure that any observed degradation occurred in the reaction flask, not within the heated source of your mass spectrometer.

Objective

To accurately quantify the acid-lability of 1-(Piperidin-4-yl)cyclobutan-1-ol without inducing in-source fragmentation during LC-MS analysis.

Step-by-Step Methodology

Step 1: Baseline Control Preparation

  • Dissolve 1.0 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute 10 µL of the stock into 990 µL of 10 mM Ammonium Bicarbonate (pH 9.0). This acts as your 100% intact control, as the cyclobutanol moiety is completely stable under basic conditions.

Step 2: Acid Stress Induction

  • Transfer 100 µL of the stock solution into a 2 mL HPLC vial.

  • Add 900 µL of 1M HCl.

  • Cap the vial and incubate at 60°C in a thermomixer at 300 RPM.

Step 3: Time-Course Quenching (Critical Causality Step) Causality Check: If you inject the highly acidic sample directly into the LC-MS, the Heated Electrospray Ionization (HESI) probe will instantly boil off the solvent, concentrating the acid and driving the dehydration reaction in the gas phase. This yields false-positive degradation data.

  • At intervals of 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the stress vial.

  • Immediately quench the aliquot by injecting it into 450 µL of cold 200 mM Ammonium Bicarbonate buffer (pH 9.0). The basic buffer instantly neutralizes the HCl, halting the reaction and stabilizing the tertiary alcohol for analysis.

Step 4: LC-MS/MS Analysis

  • Analyze the quenched samples using a high-pH mobile phase (e.g., Mobile Phase A: 10 mM Ammonium Bicarbonate pH 9.0; Mobile Phase B: Acetonitrile).

  • Monitor the loss of the parent mass [M+H]+ and the appearance of the dehydrated/ring-expanded product mass[M-H2O+H]+.

AnalyticalWorkflow S1 Step 1: Acid Stress (1M HCl, 60°C) S2 Step 2: Quenching (Ammonium Bicarbonate) S1->S2 S3 Step 3: LC-MS/MS (High pH Mobile Phase) S2->S3 S4 Step 4: Data Processing (Extracted Ion Chromatogram) S3->S4

Step-by-step analytical workflow for profiling acid-induced degradation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 1-(Piperidin-4-yl)cyclobutan-1-ol

Abstract This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-(Piperidin-4-yl)cyclobutan-1-ol, a key building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-(Piperidin-4-yl)cyclobutan-1-ol, a key building block in pharmaceutical synthesis. We will explore the strategic decisions behind method development, comparing a direct Ultraviolet (UV) detection approach with a more sensitive pre-column derivatization technique. The entire validation process is detailed, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, to demonstrate how an analytical procedure is rigorously proven to be fit for its intended purpose.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and defensible purity methods.

Introduction: The Analytical Challenge

1-(Piperidin-4-yl)cyclobutan-1-ol is a saturated heterocyclic compound. A critical challenge in developing a purity assay for this molecule is its lack of a significant UV-absorbing chromophore. Direct analysis via HPLC with UV detection is therefore restricted to low wavelengths (e.g., < 210 nm), a region notorious for interference from common solvents, impurities, and excipients, potentially compromising method specificity and sensitivity.

This guide will compare two strategies to address this challenge:

  • Method A: Direct UV Analysis. A straightforward approach using a standard reversed-phase (RP-HPLC) method with low-wavelength UV detection. This method prioritizes simplicity and speed.

  • Method B: Pre-Column Derivatization. A more complex but powerful approach where the analyte is chemically modified before injection to attach a strongly UV-absorbing moiety. This strategy aims to significantly enhance both sensitivity and specificity.[4][5]

The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[6][7] This guide will walk through the validation of both methods, comparing their performance across all critical parameters.

Method Development and Chromatographic Conditions

The foundation of any successful validation is a well-developed and robust chromatographic method. The goal is to achieve adequate resolution of the main peak from any potential impurities and degradation products, with good peak shape and a reasonable run time.

Causality Behind Method Choices

Column Selection: A C18 (octadecyl) stationary phase was chosen for both methods as it is a versatile, workhorse column in reversed-phase chromatography, ideal for separating small, moderately polar molecules like our target analyte.

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) was selected for its simplicity and reproducibility. Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity. A phosphate buffer is used to control the pH, ensuring consistent ionization of the piperidine moiety's secondary amine, which is crucial for reproducible retention times.

The Derivatization Strategy (Method B): To overcome the analyte's poor UV absorbance, we selected 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent.[4][5] This reagent reacts with the secondary amine of the piperidine ring to form a highly UV-active sulfonamide derivative. This allows detection at a much higher and more specific wavelength (~230-254 nm), moving the analysis away from the noisy, low-UV region.

Comparative Chromatographic Conditions

The final optimized conditions for the two methods are summarized below.

ParameterMethod A: Direct UV AnalysisMethod B: Pre-Column Derivatization
HPLC Column C18, 250 x 4.6 mm, 5 µmInertsil C18, 250 x 4.6 mm, 5 µm[5]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)Acetonitrile : Water with 0.1% Phosphoric Acid (68:32, v/v)[5]
Flow Rate 1.0 mL/min1.0 mL/min[5]
Column Temperature 30°C30°C[5]
Detection Wavelength 210 nm232 nm
Injection Volume 20 µL20 µL
Derivatizing Agent N/A4-Toluene Sulfonyl Chloride[4][5]
Run Time 15 min20 min

The Validation Workflow: An Overview

Analytical method validation is not a single experiment but a holistic series of tests designed to demonstrate reliability. The relationship between method development, validation, and ongoing verification forms a lifecycle approach to ensure data quality.[8]

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Lifecycle Management Dev Analytical Procedure Development Protocol Write Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine Use & Monitoring Report->Routine Change Change Control & Re-validation Routine->Change

Caption: High-level workflow for analytical method validation and lifecycle management.

Experimental Validation: Protocols and Comparative Results

The following sections detail the execution of key validation parameters as prescribed by ICH guidelines.[6][9][10]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This was evaluated through forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare solutions of 1-(Piperidin-4-yl)cyclobutan-1-ol at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.

  • Neutralize the acid and base samples before dilution.

  • Dilute all samples to the target concentration and analyze using both Method A and Method B.

  • Assess peak purity of the principal peak using a photodiode array (PDA) detector.

Comparative Results:

Stress ConditionMethod A (Direct UV) - ObservationsMethod B (Derivatization) - Observations
Acid Hydrolysis Significant degradation (~25%). One major degradant peak co-eluted partially with the main peak. Peak purity failed.Significant degradation (~26%). All degradant peaks were baseline-resolved from the derivatized main peak. Peak purity passed.
Base Hydrolysis Minor degradation (~5%). Good resolution.Minor degradation (~5%). Good resolution.
Oxidative Major degradation (~40%). Multiple degradant peaks observed, good resolution.Major degradation (~41%). Excellent resolution of all peaks.
Thermal No significant degradation.No significant degradation.
Photolytic Minor degradation (~8%). Good resolution.Minor degradation (~8%). Good resolution.
Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds with suitable accuracy, precision, and linearity.[7][10]

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Perform a serial dilution to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • For Method B, derivatize each solution according to the established protocol before injection.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[6] It is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol: Accuracy (Recovery)

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analyze the samples using the proposed method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Precision

Precision is the measure of the random error of a method, evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[10]

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability experiment. Compare the results from both sets.

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.[6] They are often estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Summary of Quantitative Validation Results

The interconnectedness of these quantitative parameters defines the reliable working range of the method.

G Range Validated Range Linearity Linearity (r² > 0.999) Linearity->Range Accuracy Accuracy (98-102% Recovery) Accuracy->Range Precision Precision (%RSD < 2%) Precision->Range

Caption: Relationship between Linearity, Accuracy, and Precision in defining the method's range.

Validation ParameterAcceptance CriteriaMethod A: Direct UVMethod B: Derivatization
Linearity (r²) ≥ 0.9990.99920.9999
Range (µg/mL) Cover 80-120% of test conc.10 - 1500.5 - 150
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.1% (Marginal Fail)99.2 - 101.3% (Pass)
Precision - Repeatability (%RSD) ≤ 2.0%1.8%0.6%[5]
Precision - Intermediate (%RSD) ≤ 2.0%2.5% (Fail)1.1%
LOD (µg/mL) Report~3.0 µg/mL0.15 µg/mL[5]
LOQ (µg/mL) Report~10.0 µg/mL0.44 µg/mL[5]
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This is typically evaluated during development using a Design of Experiments (DoE) approach.

Experimental Protocol: Robustness

  • Identify critical method parameters: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Create an experimental design that varies these parameters simultaneously.

  • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Results: Both methods were found to be robust. For Method B, the derivatization reaction time and temperature were also evaluated and found to have a wide acceptable range, adding confidence to the method's reliability.

Final Comparison and Recommendation

FeatureMethod A: Direct UV AnalysisMethod B: Pre-Column DerivatizationJustification
Specificity Poor. Failed to resolve a key degradant.Excellent. Fully stability-indicating.Crucial for a purity and stability assay.
Sensitivity (LOQ) Poor (~10 µg/mL).Excellent (~0.44 µg/mL).Allows for the accurate quantitation of low-level impurities.
Precision Poor. Failed intermediate precision criteria.Excellent. Highly reproducible.Essential for reliable, transferable results.
Accuracy Marginal. Fell slightly outside acceptance limits.Excellent. Ensures results are close to the true value.
Complexity Low. Simple "dilute and shoot" approach.High. Requires an additional chemical reaction step.The primary drawback of Method B is the increased labor and potential for error in the derivatization step.

Recommendation:

Despite its operational simplicity, Method A (Direct UV) is not suitable for its intended purpose as a purity and stability-indicating assay. It fails on the critical parameters of specificity, precision, and accuracy.

Method B (Pre-Column Derivatization) is unequivocally the recommended approach. While it requires more complex sample preparation, it delivers a method that is specific, sensitive, accurate, and precise. The investment in developing and validating this more complex procedure is justified by the significant increase in data quality and confidence in the purity results, which is paramount in a regulated drug development environment. The validation data demonstrates that Method B is fit for purpose and can be reliably used for routine quality control and stability testing of 1-(Piperidin-4-yl)cyclobutan-1-ol.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol in Plasma: LC-MS/MS vs. HPLC-UV

This guide provides an in-depth comparison of two prominent analytical methodologies for the quantification of 1-(Piperidin-4-yl)cyclobutan-1-ol in plasma: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two prominent analytical methodologies for the quantification of 1-(Piperidin-4-yl)cyclobutan-1-ol in plasma: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As drug development professionals, selecting the appropriate bioanalytical technique is paramount for generating robust pharmacokinetic (PK) data to support regulatory submissions. This document will delve into the technical intricacies of each method, present supporting experimental data, and elucidate the rationale behind key procedural choices, empowering researchers to make informed decisions for their bioanalytical workflows.

The Critical Role of Bioanalysis in Drug Development

The journey of a new chemical entity (NCE) from discovery to market is underpinned by a rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. The accurate measurement of drug concentrations in biological matrices like plasma is the cornerstone of these pharmacokinetic studies.[1] 1-(Piperidin-4-yl)cyclobutan-1-ol, a representative small molecule, requires a validated bioanalytical method to reliably determine its concentration-time profile in preclinical and clinical studies. The quality of this data is directly linked to the safety and efficacy decisions made throughout the drug development process.[1]

Primary Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive technique for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[2] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect and fragment ions of a specific mass-to-charge ratio (m/z) provides exceptional analytical confidence.

The Rationale Behind the LC-MS/MS Approach

The primary advantage of LC-MS/MS lies in its specificity. By monitoring a specific fragmentation pattern of the parent ion (a process known as Multiple Reaction Monitoring or MRM), we can virtually eliminate interference from endogenous plasma components, ensuring that the detected signal originates solely from the analyte of interest.[3] This is crucial for achieving the low limits of quantification often required in pharmacokinetic studies.

Detailed Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: Protein Precipitation

The complexity of plasma necessitates a sample clean-up step to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column.[4][5] Protein precipitation is a rapid and effective method for this purpose.[6][7]

  • Step 1: Aliquot 100 µL of plasma sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte, such as 1-(Piperidin-4-yl)cyclobutan-1-ol-d4). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]

  • Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Step 4: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

2. Chromatographic Conditions

The goal of the liquid chromatography step is to separate the analyte from any remaining matrix components before it enters the mass spectrometer.

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size). C18 columns are versatile and provide good retention for a wide range of small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes. This allows for the elution of the analyte while minimizing run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

The mass spectrometer is set up to detect and quantify the analyte and internal standard using MRM.

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. The piperidine group in the analyte is readily protonated.

  • MRM Transitions (Hypothetical):

    • 1-(Piperidin-4-yl)cyclobutan-1-ol: Q1: 170.2 m/z → Q3: 96.1 m/z

    • Internal Standard (d4): Q1: 174.2 m/z → Q3: 100.1 m/z

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).

LC-MS/MS Workflow Diagram

LCMSMS_Workflow Figure 1: LC-MS/MS Workflow for Plasma Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard in Acetonitrile (300 µL) Plasma->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Figure 1: A schematic of the LC-MS/MS workflow.

Alternative Methodology: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Before the widespread adoption of LC-MS/MS, HPLC with UV detection was a workhorse in bioanalytical laboratories. This technique relies on the principle that the analyte absorbs light at a specific wavelength.

The Rationale for Considering HPLC-UV

HPLC-UV can be a viable alternative when the required sensitivity is not as stringent, or in environments where access to mass spectrometry is limited. The instrumentation is generally less expensive and easier to maintain. However, its major drawback is a lack of selectivity compared to MS detection, which can lead to interferences from endogenous compounds that absorb at the same wavelength as the analyte.

Detailed Experimental Protocol: HPLC-UV Method

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the lower selectivity of UV detection, a more rigorous sample clean-up method like LLE is often necessary to remove potential interferences.[9]

  • Step 1: Aliquot 200 µL of plasma sample, standards, or QCs into a glass tube.

  • Step 2: Add 50 µL of an appropriate internal standard (a structurally similar compound with a distinct retention time).

  • Step 3: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Step 4: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Step 5: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Step 6: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 7: Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. Chromatographic and Detection Conditions

  • Instrument: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A longer column may be needed to achieve better separation from interferences.

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to the absorbance maximum of 1-(Piperidin-4-yl)cyclobutan-1-ol (hypothetically 210 nm, as it lacks a strong chromophore).

HPLC-UV Workflow Diagram

HPLCUV_Workflow Figure 2: HPLC-UV Workflow for Plasma Analysis cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) LLE_Solvent Add Extraction Solvent & Internal Standard Plasma->LLE_Solvent Vortex Vortex (5 min) LLE_Solvent->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into HPLC Reconstitute->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Figure 2: A schematic of the HPLC-UV workflow.

Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice between these two powerful techniques often comes down to a trade-off between performance and resource allocation. The following table summarizes key performance metrics based on typical validation results for a small molecule like 1-(Piperidin-4-yl)cyclobutan-1-ol.

Performance ParameterLC-MS/MSHPLC-UVRationale for Difference
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLThe superior sensitivity and selectivity of MS detection allow for the measurement of much lower concentrations.
Linearity (r²) > 0.999> 0.995Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.
Accuracy (% Bias) Within ± 5%Within ± 10%Higher selectivity in LC-MS/MS reduces the risk of positive bias from co-eluting interferences.
Precision (% CV) < 5%< 10%The robustness of the method and the use of a stable isotope-labeled internal standard contribute to better precision.
Selectivity High (based on m/z)Low (based on UV absorbance)This is the fundamental difference; MS detects a unique molecular fingerprint, while UV detects any compound that absorbs light at the set wavelength.
Sample Volume 100 µL200 µLHigher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in studies with limited sample availability (e.g., pediatric or rodent studies).
Run Time ~ 5 minutes~ 15 minutesThe need for more extensive chromatographic separation to resolve interferences in HPLC-UV typically leads to longer run times.
Throughput HighModerateFaster run times and compatibility with 96-well plate formats make LC-MS/MS more amenable to high-throughput analysis.

Trustworthiness: The Self-Validating System of a Bioanalytical Method

A robust bioanalytical method is not merely a set of instructions; it is a self-validating system designed to ensure the integrity of the data it generates. This trustworthiness is built upon several pillars, as mandated by regulatory guidelines from bodies like the FDA and EMA.[2][10][11][12]

  • Internal Standard (IS): The consistent addition of an internal standard to every sample, calibrator, and QC is the cornerstone of a reliable method. The ideal IS is a stable isotope-labeled version of the analyte. It co-elutes with the analyte and experiences similar extraction variability and ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, we can correct for these potential sources of error, ensuring accuracy and precision.

  • Calibration Curve: The method's accuracy is established by a calibration curve, prepared by spiking known concentrations of the analyte into the same biological matrix as the samples. The response (analyte/IS ratio) must be linear over the expected concentration range.

  • Quality Control (QC) Samples: QC samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with every batch of study samples. The calculated concentrations of these QCs must fall within predefined acceptance criteria (typically ±15% of the nominal value) to accept the analytical run.[13] This confirms the method's performance on the day of analysis.

  • System Suitability: Before initiating an analytical run, a system suitability test is performed. This may involve injecting a standard solution to verify chromatographic performance (e.g., peak shape, retention time) and detector sensitivity. This ensures the instrument is performing optimally before committing valuable study samples.

By integrating these elements, the method continuously monitors its own performance, providing a high degree of confidence in the final reported concentrations.

Conclusion

For the quantitative analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol in plasma, LC-MS/MS is unequivocally the superior methodology. Its high sensitivity, unparalleled selectivity, and high-throughput capabilities align perfectly with the rigorous demands of modern drug development and regulatory expectations. While HPLC-UV remains a useful technique in certain contexts, its limitations in selectivity and sensitivity make it less suitable for the definitive pharmacokinetic characterization required for regulatory submissions. The investment in LC-MS/MS technology is justified by the generation of high-quality, reliable data that forms the bedrock of critical decisions in the pharmaceutical industry.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)? [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • Chromatography Online. Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • National Center for Biotechnology Information. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • National Center for Biotechnology Information. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Orochem Technologies. Protein Crash Plate and Protein Precipitation. [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ACS Publications. (2023). Evaluation of Small Molecules in Blank EDTA Plasma Tubes and Optimization of Metabolomic Workflow for Biomarker Studies Using Plasma Samples. [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • Agilent. LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Future Science. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • PubMed. (2011). Determination of pethidine in human plasma by LC-MS/MS. [Link]

Sources

Validation

IR spectroscopy comparison of 1-(Piperidin-4-yl)cyclobutan-1-ol and its ketone precursors

In-Depth IR Spectroscopy Comparison: 1-(Piperidin-4-yl)cyclobutan-1-ol vs. Its Ketone Precursors As a Senior Application Scientist, tracking the progress of complex organic syntheses requires more than just running a rea...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth IR Spectroscopy Comparison: 1-(Piperidin-4-yl)cyclobutan-1-ol vs. Its Ketone Precursors

As a Senior Application Scientist, tracking the progress of complex organic syntheses requires more than just running a reaction; it demands a deep understanding of how molecular structure dictates physical properties. The synthesis of 1-(Piperidin-4-yl)cyclobutan-1-ol—a highly valuable, rigidified pharmacophore in drug discovery—relies on the nucleophilic addition of a metalated piperidine derivative to cyclobutanone.

Infrared (IR) spectroscopy is the ideal analytical technique for monitoring this transformation. By analyzing the vibrational modes of the two ketone precursors against the final tertiary alcohol, we can establish a robust, self-validating framework for reaction monitoring.

Mechanistic Causality & Structural Analysis

The utility of IR spectroscopy in this workflow lies in the distinct electronic environments of the carbonyl (C=O) groups in the precursors compared to the hydroxyl (O-H) group in the product.

The Electrophile: Cyclobutanone Cyclobutanone is a highly strained four-membered ring (internal bond angles of ~90°). According to Bent’s Rule, the compression of these internal angles forces the ring's C-C bonds to adopt greater p-character[1]. To compensate, the exocyclic C=O bond acquires significantly more s-character. This increased s-character shortens and strengthens the double bond, requiring more energy to stretch. Consequently, the is shifted anomalously high to ~1780 cm⁻¹ [2].

The Nucleophile Precursor: Piperidin-4-one In contrast, piperidin-4-one is a six-membered heterocycle. It exists predominantly in a relaxed chair conformation with minimal angle strain. Because the sp² hybridized carbonyl carbon is not subjected to geometric distortion, its appears at ~1715 cm⁻¹ , which is the standard baseline for unstrained aliphatic ketones[3].

The Product: 1-(Piperidin-4-yl)cyclobutan-1-ol Upon the addition of the piperidin-4-yl organometallic reagent to cyclobutanone, the sp² carbonyl carbon is converted into an sp³ tertiary alcohol. A successful reaction is definitively proven by the complete disappearance of both the 1780 cm⁻¹ and 1715 cm⁻¹ bands . In their place, a broad O-H stretch emerges between 3200–3400 cm⁻¹ (broadened due to intermolecular hydrogen bonding), alongside a sharp C-O single bond stretch at ~1120 cm⁻¹ . If the piperidine nitrogen is unprotected, a sharp N-H stretch will also be present, often overlapping the O-H region at ~3300 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the causal relationship between the molecular geometry of each compound and its corresponding IR vibrational modes.

CompoundKey Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Structural Causality
Cyclobutanone 4-Membered Ketoneν(C=O)~1780High s-character due to internal angle compression.
Piperidin-4-one 6-Membered Ketoneν(C=O)~1715Standard sp² geometry; minimal ring strain.
1-(Piperidin-4-yl)cyclobutan-1-ol Tertiary Alcoholν(O-H)3200–3400 (Broad)Extensive intermolecular hydrogen bonding.
Secondary Amineν(N-H)~3300 (Sharp/Overlapped)N-H bond stretching (if N is unprotected).
Aliphatic Alcoholν(C-O)~1120Conversion to sp³ C-O single bond.

Experimental Protocol: ATR-FTIR Reaction Monitoring

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a physical action and a corresponding validation check to prevent false positives.

Phase 1: Instrument Calibration & Background Validation

  • Cleaning: Wipe the ATR crystal (Diamond or ZnSe) using a lint-free tissue and a sequence of distilled water, followed by ethanol, and then water again. Causality: Residual ethanol will produce false O-H (~3300 cm⁻¹) and C-O (~1050 cm⁻¹) bands, mimicking the product.

  • Drying: Allow the crystal to air-dry completely.

  • Validation (Background Scan): Execute a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The baseline must be perfectly flat. Any peaks indicate contamination or atmospheric H₂O/CO₂ interference, requiring a reclean.

Phase 2: Sample Application & Data Acquisition

  • Application:

    • For liquid precursors (Cyclobutanone): Deposit a single drop directly onto the crystal, ensuring full coverage of the sensor area.

    • For solid products (1-(Piperidin-4-yl)cyclobutan-1-ol): Place 1-2 mg of the crystalline powder onto the crystal. Lower the pressure anvil and apply uniform mechanical pressure.

  • Validation (Pressure Check): Monitor the real-time software preview. Self-Validation: The maximum absorbance of the strongest peak must fall between 0.2 and 0.8 Absorbance Units (AU). If the signal is too weak, increase anvil pressure to ensure the sample penetrates the evanescent wave.

  • Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution).

Phase 3: Spectral Processing

  • ATR Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality: ATR physics causes lower wavenumber peaks to appear artificially intense due to deeper evanescent wave penetration. Correction normalizes the spectrum for accurate comparison against transmission libraries.

  • Verification: Overlay the product spectrum with the precursor spectra to confirm the complete eradication of the 1780 cm⁻¹ band.

Reaction Workflow & Vibrational Shift Visualization

The structural transformation and corresponding IR shifts are mapped below.

IR_Workflow cluster_precursors Ketone Precursors (Reactants) P4O Piperidin-4-one ν(C=O): ~1715 cm⁻¹ Reaction Nucleophilic Addition (Grignard / Organolithium) P4O->Reaction 1. Metalation CB Cyclobutanone ν(C=O): ~1780 cm⁻¹ CB->Reaction 2. Electrophilic Attack Product 1-(Piperidin-4-yl)cyclobutan-1-ol ν(O-H): 3200-3400 cm⁻¹ ν(C-O): ~1120 cm⁻¹ (Absence of C=O) Reaction->Product 3. Aqueous Workup

Synthetic workflow and corresponding IR vibrational shifts for the target alcohol.

References

  • Difference between ketone rings in wavelength using an IR device Source: Chemistry Stack Exchange URL:[Link]

  • Cyclobutanone Source: NIST Chemistry WebBook, National Institute of Standards and Technology URL:[Link]

  • 4-Piperidone Source: PubChem, National Library of Medicine URL:[Link]

  • ATR FTIR spectroscopy of aqueous cell culture Source: Protocols.io URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Piperidin-4-yl)cyclobutan-1-ol

Handling novel bifunctional organic compounds requires a deep understanding of their structural properties to anticipate hazards before they manifest. 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4) is a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel bifunctional organic compounds requires a deep understanding of their structural properties to anticipate hazards before they manifest. 1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4) is a critical intermediate in drug discovery, featuring both a secondary aliphatic amine (piperidine ring) and a tertiary alcohol (cyclobutanol ring).

To ensure laboratory safety and operational integrity, this guide synthesizes chemical mechanics with field-proven protocols, providing a comprehensive framework for handling, dispensing, and emergency decontamination.

Chemical Risk Profile & Mechanistic Hazards

Before selecting Personal Protective Equipment (PPE), researchers must understand the causality behind the chemical's hazards. The dual-functional nature of 1-(Piperidin-4-yl)cyclobutan-1-ol dictates its reactivity and physiological risks[1]:

  • Amine Basicity & Corrosivity: The unshared electron pair on the piperidine nitrogen imparts significant basicity and nucleophilicity. Upon contact with physiological moisture, it readily forms corrosive hydroxide ions, making the compound a severe mucosal, ocular, and dermal irritant.

  • Solvent Permeability: The combination of a lipophilic piperidine ring and a polar hydroxyl group allows this molecule to readily penetrate biological membranes. More importantly, aliphatic amines can cause rapid swelling, degradation, and loss of mechanical properties in standard polymer-based PPE (such as latex or thin nitrile)[2].

  • Oxidative Susceptibility: Secondary amines are prone to oxidation when exposed to atmospheric oxygen, forming N-oxides that can alter the compound's purity and toxicity profile.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the rigorous specifications required to prevent chemical breakthrough and exposure.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>0.4 mm thickness); Double-gloving recommended.Aliphatic amines readily permeate and swell standard latex or thin nitrile matrices, leading to loss of mechanical integrity and chemical breakthrough[2].
Eye Protection Tight-fitting chemical safety goggles with side shields.The basicity of the piperidine nitrogen poses a severe risk of ocular irritation and corneal damage upon contact with vapors or aerosols[1].
Body Protection Flame-retardant lab coat, chemical-resistant apron (HDPE or Neoprene).Prevents dermal exposure during accidental splash events. The compound's lipophilic and polar nature allows rapid dermal absorption.
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.Mitigates inhalation of volatile amine fumes which cause respiratory tract irritation and potential mucosal burns[1].

Operational Workflow: Safe Handling & Dispensing

To maintain the scientific integrity of the compound while ensuring operator safety, every handling step must be a self-validating system.

Standard Operating Procedure:

  • Environmental Isolation: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Never handle the neat chemical on an open bench.

  • Static Mitigation: Ensure all spatulas and analytical balances are grounded. Amine powders and concentrated aerosols can present localized ignition hazards.

  • Dispensing Execution: Using an anti-static micro-spatula, transfer the required mass directly into a pre-tared, sealable amber glass vial. Amber glass mitigates potential photo-degradation.

  • Atmospheric Purging: Before sealing the primary container, purge the headspace with an inert gas (Argon or Nitrogen). This validates the chemical's integrity by preventing oxidative degradation of the secondary amine.

  • Storage Logistics: Seal tightly with a PTFE-lined cap and store at 2-8°C in a dedicated corrosives/irritants cabinet, strictly segregated from strong oxidizing agents and acids[1].

Emergency Spill Response & Decontamination Plan

In the event of a spill, standard solvent cleanup protocols can exacerbate the hazard. Acidic neutralizers must be avoided as they can cause violent, exothermic splattering when reacting with basic amines.

Step-by-Step Decontamination Protocol:

  • Assessment & Evacuation: Immediately halt work. Assess the spill volume. For major spills (>50 g/mL), evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS).

  • PPE Escalation: For minor spills (<50 g/mL), the responder must don maximum PPE, including a respirator and heavy-duty butyl rubber gloves, before approaching the spill.

  • Inert Containment: Do NOT use sawdust (which is combustible). Encircle and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[3].

  • Collection: Allow 5-10 minutes for complete absorption. Use a non-sparking brush and dustpan to sweep the absorbed matrix into a chemically compatible (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a polar organic solvent (e.g., isopropanol or ethanol) to dissolve residual alcohol-amine traces. Follow with a thorough wash using a mild detergent and water.

  • Validation: Test the decontaminated surface with pH paper. The protocol is validated only when the surface pH has returned to neutral (pH ~7.0). Seal the waste container, label it as "Hazardous Waste - Basic Amine/Alcohol," and log the incident.

SpillResponse Start Spill Detected: 1-(Piperidin-4-yl)cyclobutan-1-ol Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 g/mL) Assess->Minor < 50g Major Major Spill (> 50 g/mL) Assess->Major > 50g PPE Don Maximum PPE (Nitrile/Neoprene, Respirator) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Contain Contain with Inert Binder (Diatomaceous Earth) PPE->Contain Clean Decontaminate Surface (Isopropanol/Ethanol) Contain->Clean Dispose Transfer to Sealed Hazardous Waste Container Clean->Dispose End Decontamination Complete Log Incident Dispose->End

Fig 1: Step-by-step emergency spill response and decontamination workflow for minor and major spills.

References

  • Title: MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 (Amine Spill Response & Diatomaceous Earth) Source: Tri-iso URL: [Link]

Sources

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